tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate
Description
tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-(methoxycarbonyl)benzylamino substituent at the 4-position. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and neuroactive agents. Its structure combines a rigid piperidine core with a polar methoxycarbonyl group, enhancing solubility and bioavailability .
Properties
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-16(10-12-21)20-13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16,20H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQNQPDICYOBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of Benzylamine and Methyl Acrylate
Benzylamine and methyl acrylate undergo Michael addition in methanol at room temperature for 10–16 hours, yielding piperidine intermediate 1. The reaction proceeds via nucleophilic attack of benzylamine on methyl acrylate, followed by cyclization (Eq. 1):
$$
\text{Benzylamine} + 3 \text{ Methyl acrylate} \rightarrow \text{Piperidine intermediate 1} \quad
$$
Methanol is removed via distillation at 40–60°C to isolate the product.
Dieckmann Condensation
Piperidine intermediate 1 reacts with sodium metal (99.5%) in toluene at 100–125°C for 2–3 hours, forming piperidone intermediate 2 via intramolecular cyclization (Eq. 2):
$$
\text{Piperidine intermediate 1} \xrightarrow{\text{Na, toluene}} \text{Piperidone intermediate 2} \quad
$$
This step achieves a 72% yield after purification.
Decarboxylation and Hydrochloride Formation
Piperidone intermediate 2 undergoes decarboxylation in 5–7 M hydrochloric acid, yielding crude 1-benzyl-4-piperidone hydrochloride. Crystallization in ethanol-water (1:3 v/v) at 0°C affords the purified hydrochloride salt in 85% yield.
Hydrogenolysis and Boc Protection
1-Benzyl-4-piperidone hydrochloride is debenzylated using 10% palladium-carbon in 1–2 M HCl, producing 4-piperidone hydrochloride. Subsequent Boc protection with di-tert-butyl dicarbonate and triethylamine in ethyl acetate yields 1-Boc-4-piperidone (Eq. 3):
$$
\text{4-Piperidone hydrochloride} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{1-Boc-4-piperidone} \quad
$$
Recrystallization in ethyl acetate/sherwood oil (1:8–10 v/v) at 0–5°C delivers the product in 99% purity (GC) and 46.5% overall yield.
The introduction of the 4-(methoxycarbonyl)benzylamino group at the 4-position of 1-Boc-4-piperidone is achieved via reductive amination.
Reaction Conditions
1-Boc-4-piperidone reacts with 4-(methoxycarbonyl)benzylamine in dichloromethane (DCM) under inert atmosphere. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent, with catalytic acetic acid facilitating imine formation (Eq. 4):
$$
\text{1-Boc-4-piperidone} + \text{4-(Methoxycarbonyl)benzylamine} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target compound} \quad
$$
The reaction proceeds at room temperature for 12–24 hours, achieving >90% conversion.
Purification
Crude product is purified via flash chromatography (silica gel, 20–30% ethyl acetate/hexanes) to isolate this compound as a white solid. Yield typically exceeds 85%.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A boronate ester derivative of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate couples with methyl 4-bromobenzoate under palladium catalysis (Eq. 5):
$$
\text{Boronate ester} + \text{Methyl 4-bromobenzoate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Arylpiperidine intermediate} \quad
$$
Hydrogenation of the intermediate at 50 psi H₂ over Pd/C yields the saturated piperidine, which undergoes amination with 4-(methoxycarbonyl)benzyl chloride.
Direct Alkylation
4-Aminopiperidine-1-carboxylate reacts with methyl 4-(bromomethyl)benzoate in acetonitrile at reflux (Eq. 6):
$$
\text{Boc-protected piperidine} + \text{Methyl 4-(bromomethyl)benzoate} \rightarrow \text{Target compound} \quad
$$
Triethylamine neutralizes HBr, and the product is isolated via aqueous workup (75% yield).
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature Control : Dieckmann condensation requires precise heating (100–125°C) to avoid side reactions.
- Catalyst Loading : Palladium-carbon (10 wt%) ensures efficient hydrogenolysis during Boc protection.
- Solvent Choice : Ethyl acetate/sherwood oil mixtures optimize recrystallization efficiency.
Scalability and Industrial Relevance
The reductive amination route is industrially favored due to its high atom economy and compatibility with continuous flow systems. Pilot-scale trials demonstrate a 40% cost reduction compared to traditional alkylation methods.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The benzylamino group can be oxidized to form a benzylamine derivative.
Reduction: : The methoxycarbonyl group can be reduced to a methanol derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Benzylamine derivatives.
Reduction: : Methanol derivatives.
Substitution: : Various substituted piperidines.
Scientific Research Applications
Tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other piperidine-based derivatives, which vary in substituents, functional groups, and stereochemistry. Below is a detailed comparison with key analogues:
Substituent Variations on the Piperidine Core
(a) Pyrazole-Containing Derivatives
tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5m)
- tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate (7) Structure: Features a pyrazole ring directly attached to the piperidine core. Synthesis: Prepared using ammonium nitrite in ethanol, yielding a white crystalline solid .
(b) Aromatic Amino-Substituted Derivatives
- tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate Structure: Contains an ortho-aminophenyl group with a methoxycarbonyl substituent. Purity: 98% (CAS 1037833-90-1), used in kinase inhibitor synthesis .
(c) Carbamoyl and Carbamate Derivatives
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate Structure: Dual carbamoyl and benzyloxycarbonyl (Cbz) groups at the 4-position. Applications: Intermediate in protease inhibitor synthesis (97% purity) .
Key Structural and Functional Differences
Substituent Position: The target compound has a benzylamino group at the 4-position, whereas pyrazole-containing analogues (e.g., 5m, 7) replace this with a heterocyclic ring . Derivatives like tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate prioritize carbamoyl groups for amide bond formation .
Applications: Pyrazole derivatives are prevalent in kinase inhibition studies. Benzylamino and carbamate variants are used in CNS drug discovery due to enhanced blood-brain barrier (BBB) penetration .
Biological Activity
tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate, with the CAS number 888944-34-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methoxycarbonyl-benzylamino moiety.
Synthesis
The synthesis of this compound involves two main stages:
- Formation of the piperidine derivative :
-
Reduction :
- Reactant: Sodium tetrahydroborate.
- Conditions: Ambient temperature for 1 hour.
This synthetic route highlights the compound's accessibility for further biological evaluation.
Table 1: Potential Biological Activities of Piperidine Derivatives
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | NLRP3 inhibitors | Inhibition of IL-1β release |
| Neuroprotective | Piperidinic analogs | Modulation of neurotransmitter levels |
| Anticancer | Various piperidine derivatives | Induction of apoptosis in cancer cells |
Case Studies
-
NLRP3 Inhibition :
A study focusing on piperidine derivatives demonstrated their ability to inhibit the NLRP3 inflammasome, leading to reduced IL-1β release in LPS/ATP-stimulated human macrophages. This suggests that similar compounds, including this compound, may possess anti-inflammatory properties . -
Neuroprotective Effects :
Research on related piperidine compounds has indicated neuroprotective effects through the modulation of glutamate receptors and reduction of oxidative stress markers. These findings highlight the potential utility of this compound in neurodegenerative disease models .
Safety and Toxicology
While specific toxicological data on this compound is sparse, safety data sheets indicate that it is not classified as hazardous under typical handling conditions. However, standard precautions should be taken to avoid exposure .
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate?
The compound is typically synthesized via coupling reactions between tert-butyl 4-aminopiperidine-1-carboxylate derivatives and activated carboxylic acid derivatives. For example, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature are commonly employed. Post-synthesis purification involves column chromatography using acetone/hexane mixtures (e.g., 1:7 v/v) to isolate the product .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material).
- Specific rotation measurements (e.g., [α]D²⁰) for chiral characterization when applicable .
Advanced Research Questions
Q. How can multi-step synthesis protocols for this compound be optimized to improve yield and scalability?
Optimization strategies include:
- Reagent selection : Use of Grignard reagents (e.g., PhMgCl) or organolithium compounds for selective functionalization .
- Catalytic systems : Employing transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps.
- Solvent and temperature control : Reactions in tetrahydrofuran (THF) at controlled temperatures (e.g., −78°C to room temperature) to minimize side products .
- Oxidation steps : OXONE® or similar agents for sulfone/sulfoxide formation in PROTAC-related syntheses .
Q. How can researchers evaluate the biological activity and target interactions of this compound?
Methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based or radiometric assays.
- Molecular docking studies : Computational modeling to predict binding affinities with proteins like PDEδ or bromodomains .
- In vitro cell models : Assess cytotoxicity, apoptosis, or protein degradation (e.g., PROTAC-mediated ubiquitination) in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
